molecular formula C17H28O2 B15348207 Cyclopentenyl propionate musk CAS No. 84012-64-6

Cyclopentenyl propionate musk

Cat. No.: B15348207
CAS No.: 84012-64-6
M. Wt: 264.4 g/mol
InChI Key: RWSDULKUTPNPMB-UHFFFAOYSA-N
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Description

. It is known for its strong, pleasant, and long-lasting scent, making it a popular choice for perfumes, aftershaves, and various perfumed cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentenyl propionate musk is typically synthesized through a multi-step chemical process. The starting materials include cyclopentene and propionic acid, which undergo a series of reactions to form the final product. Key steps in the synthesis include:

  • Hydroformylation: Cyclopentene is reacted with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the corresponding aldehyde.

  • Oxidation: The aldehyde is then oxidized to form the corresponding carboxylic acid.

  • Esterification: The carboxylic acid is esterified with an alcohol, typically using an acid catalyst, to form the final musk compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclopentenyl propionate musk undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its fragrance properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni).

  • Substitution: Substitution reactions involve the replacement of a functional group in the molecule with another group, often using nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit different olfactory properties and can be used in different fragrance formulations.

Scientific Research Applications

Cyclopentenyl propionate musk has several scientific research applications, including:

  • Chemistry: It is used as a reference compound in the study of fragrance chemistry and the development of new synthetic musks.

  • Biology: Research has explored its potential as a biomarker for environmental monitoring and its effects on biological systems.

  • Medicine: Studies have investigated its use in pharmaceutical formulations to enhance the delivery and efficacy of active ingredients.

  • Industry: It is widely used in the fragrance industry for the production of perfumes, aftershaves, and other scented products.

Mechanism of Action

The mechanism by which cyclopentenyl propionate musk exerts its effects involves its interaction with olfactory receptors in the human nose. The compound binds to specific receptors, triggering a cascade of biochemical events that result in the perception of its characteristic scent. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interacts with G-protein-coupled receptors (GPCRs) in the olfactory epithelium.

Comparison with Similar Compounds

Cyclopentenyl propionate musk is compared with other similar compounds, such as musk ketone, musk xylene, and galaxolide. While these compounds share some structural similarities, this compound is unique in its strong, pleasant, and long-lasting scent. Its unique fragrance profile makes it a preferred choice in the fragrance industry.

Properties

CAS No.

84012-64-6

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

[2,2-dimethyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)propyl] propanoate

InChI

InChI=1S/C17H28O2/c1-7-16(18)19-11-17(5,6)10-15-13(4)8-9-14(15)12(2)3/h14H,2,7-11H2,1,3-6H3

InChI Key

RWSDULKUTPNPMB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(C)(C)CC1=C(CCC1C(=C)C)C

Origin of Product

United States

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